N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H17N3O7S and its molecular weight is 431.42. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Some derivatives of the compound have shown substantial enzyme inhibitory activity. Specifically, they have been tested for their inhibitory effects against α-glucosidase and acetylcholinesterase (AChE), with most compounds exhibiting significant inhibition against yeast α-glucosidase and weak inhibition against AChE. The in vitro enzyme inhibition data are consistent with in silico molecular docking results, suggesting potential applications in treating diseases related to enzyme malfunction (Abbasi et al., 2019).
Antimicrobial and Antimalarial Activity
Research has also explored the antimicrobial and antimalarial properties of sulfonamide derivatives, including those related to the compound . These derivatives have shown significant in vitro antimalarial activity and have been characterized for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Theoretical calculations and molecular docking studies have further supported these findings, highlighting their potential as COVID-19 therapeutic agents due to their interaction with key viral proteins (Fahim & Ismael, 2021).
Chemotherapeutic Potential
Several studies have investigated the chemotherapeutic potential of derivatives, focusing on their cytotoxicity against tumor cell lines and their ability to inhibit tumor growth. These compounds have been evaluated for their antiproliferative activity against human tumor cell lines, showing promising results in inhibiting cancer cell growth. The synthesis of novel derivatives has been driven by the search for new anticancer agents with enhanced activity and selectivity (Kaya et al., 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds with sulfonamide and benzodioxane fragments have shown significant antibacterial activities .
Mode of Action
It’s known that sulfonamides, which are part of this compound, are famous antibacterial drugs due to their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Biochemical Pathways
It’s known that sulfonamides and benzodioxane containing compounds have been reported to display excellent inhibition properties against carbonic anhydrase , which is useful in the treatment of Alzheimer’s disease .
Result of Action
It’s known that similar compounds have shown significant antibacterial activities .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S/c1-26-13-3-5-14(6-4-13)30(24,25)11-17(23)20-19-22-21-18(29-19)12-2-7-15-16(10-12)28-9-8-27-15/h2-7,10H,8-9,11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYLNKWJHJRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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